molecular formula C17H15Cl2N3O2 B15009803 Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-

Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-

Cat. No.: B15009803
M. Wt: 364.2 g/mol
InChI Key: DCQDUBYNKGKSCP-KGENOOAVSA-N
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Description

N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a molecular formula of C16H13Cl2N3O This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a phenylpropylidene group, and a hydrazinecarbonyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,5-dichloroaniline with formic acid to form N-(2,5-dichlorophenyl)formamide . This intermediate is then reacted with phenylpropylidenehydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-1-PHENYLPROPYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the hydrazinecarbonyl formamide moiety offers potential for various chemical modifications and interactions.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-1-phenylpropylideneamino]oxamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-2-14(11-6-4-3-5-7-11)21-22-17(24)16(23)20-15-10-12(18)8-9-13(15)19/h3-10H,2H2,1H3,(H,20,23)(H,22,24)/b21-14+

InChI Key

DCQDUBYNKGKSCP-KGENOOAVSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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